molecular formula C21H24N4O3 B10855972 5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one

5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one

Cat. No.: B10855972
M. Wt: 380.4 g/mol
InChI Key: RVCUXKFESITCJF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MR2938 involves the preparation of quinazolin-4(3H)-one derivatives. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of MR2938 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

MR2938 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different pharmacological properties .

Scientific Research Applications

MR2938 has a wide range of scientific research applications, including:

Mechanism of Action

MR2938 exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the nervous system. This leads to enhanced cholinergic transmission and improved cognitive function. Additionally, MR2938 inhibits the production of nitric oxide and blocks the MAPK/JNK and NF-κB signaling pathways, reducing neuroinflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MR2938

MR2938 is unique due to its dual inhibitory activity on acetylcholinesterase and butyrylcholinesterase, as well as its ability to reduce neuroinflammation through multiple signaling pathways. This makes it a promising candidate for the development of multifunctional therapeutic agents for neurodegenerative diseases .

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C21H24N4O3/c1-24-8-10-25(11-9-24)15-6-4-14(5-7-15)20-22-17-12-16(27-2)13-18(28-3)19(17)21(26)23-20/h4-7,12-13H,8-11H2,1-3H3,(H,22,23,26)

InChI Key

RVCUXKFESITCJF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3

Origin of Product

United States

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